molecular formula C26H40O7 B1610047 3a-Hydroxy-7a,12a-diformyloxy-5b-cholan-24-oic acid CAS No. 64986-86-3

3a-Hydroxy-7a,12a-diformyloxy-5b-cholan-24-oic acid

Cat. No.: B1610047
CAS No.: 64986-86-3
M. Wt: 464.6 g/mol
InChI Key: DAKGJCRYZHTYJF-HZAMXZRMSA-N
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Description

3a-Hydroxy-7a,12a-diformyloxy-5b-cholan-24-oic acid is a bile acid derivative. Bile acids are crucial for the digestion and absorption of fats and fat-soluble vitamins in the small intestine. This compound is a modified form of cholic acid, which is one of the primary bile acids synthesized in the liver from cholesterol.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3a-Hydroxy-7a,12a-diformyloxy-5b-cholan-24-oic acid typically involves the formylation of cholic acid. The process includes:

Industrial Production Methods: Industrial production methods are similar but scaled up to accommodate larger quantities. The reaction conditions are optimized for yield and purity, often involving continuous flow reactors and automated purification systems.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxyl group at position 3.

    Reduction: Reduction reactions can target the formyl groups, converting them back to hydroxyl groups.

    Substitution: The formyl groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products:

Scientific Research Applications

3a-Hydroxy-7a,12a-diformyloxy-5b-cholan-24-oic acid has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of other complex bile acid derivatives.

    Biology: Studied for its role in bile acid metabolism and its effects on lipid digestion and absorption.

    Medicine: Investigated for potential therapeutic applications in treating bile acid-related disorders.

    Industry: Utilized in the production of pharmaceuticals and as a biochemical reagent

Mechanism of Action

The compound exerts its effects primarily through interactions with bile acid receptors and transporters in the liver and intestines. It modulates the expression of genes involved in bile acid synthesis, transport, and metabolism. The formyl groups may also influence its binding affinity and specificity for these molecular targets .

Comparison with Similar Compounds

    Cholic Acid: The parent compound, which lacks the formyl groups.

    Chenodeoxycholic Acid: Another primary bile acid with hydroxyl groups at positions 3 and 7.

    Deoxycholic Acid: A secondary bile acid with hydroxyl groups at positions 3 and 12.

Uniqueness: 3a-Hydroxy-7a,12a-diformyloxy-5b-cholan-24-oic acid is unique due to the presence of formyl groups at positions 7 and 12, which can alter its chemical reactivity and biological activity compared to other bile acids .

Properties

IUPAC Name

(4R)-4-[(3R,5S,7R,8R,9S,10S,12S,13R,14S,17R)-7,12-diformyloxy-3-hydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H40O7/c1-15(4-7-23(30)31)18-5-6-19-24-20(12-22(33-14-28)26(18,19)3)25(2)9-8-17(29)10-16(25)11-21(24)32-13-27/h13-22,24,29H,4-12H2,1-3H3,(H,30,31)/t15-,16+,17-,18-,19+,20+,21-,22+,24+,25+,26-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DAKGJCRYZHTYJF-HZAMXZRMSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CCC(=O)O)C1CCC2C1(C(CC3C2C(CC4C3(CCC(C4)O)C)OC=O)OC=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H](CCC(=O)O)[C@H]1CC[C@@H]2[C@@]1([C@H](C[C@H]3[C@H]2[C@@H](C[C@H]4[C@@]3(CC[C@H](C4)O)C)OC=O)OC=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H40O7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90448634
Record name 3a-Hydroxy-7a,12a-diformyloxy-5b-cholan-24-oic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90448634
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

464.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

64986-86-3
Record name 3a-Hydroxy-7a,12a-diformyloxy-5b-cholan-24-oic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90448634
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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